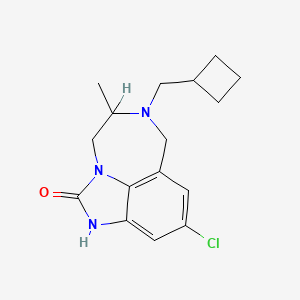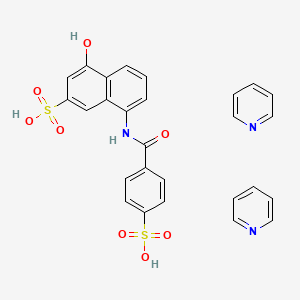
Einecs 286-347-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Einecs 286-347-0 involves the reaction of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid with pyridine in a 1:2 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet commercial standards .
Analyse Chemischer Reaktionen
Einecs 286-347-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Einecs 286-347-0 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Einecs 286-347-0 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Einecs 286-347-0 can be compared with other similar compounds, such as:
4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid: A related compound with similar structural features.
Pyridine derivatives: Compounds containing the pyridine moiety, which may exhibit similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
85222-95-3 |
|---|---|
Molekularformel |
C27H23N3O8S2 |
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
4-hydroxy-8-[(4-sulfobenzoyl)amino]naphthalene-2-sulfonic acid;pyridine |
InChI |
InChI=1S/C17H13NO8S2.2C5H5N/c19-16-9-12(28(24,25)26)8-14-13(16)2-1-3-15(14)18-17(20)10-4-6-11(7-5-10)27(21,22)23;2*1-2-4-6-5-3-1/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);2*1-5H |
InChI-Schlüssel |
IDDFNJIVLKQKMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


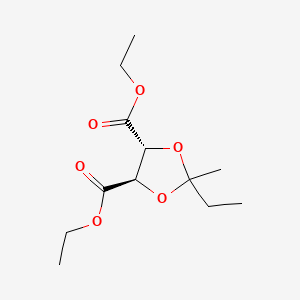
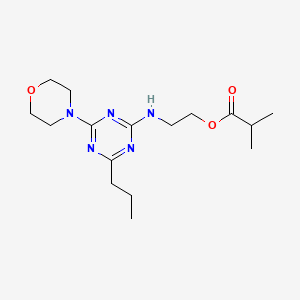
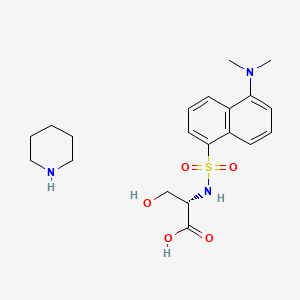
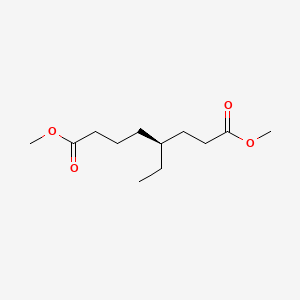
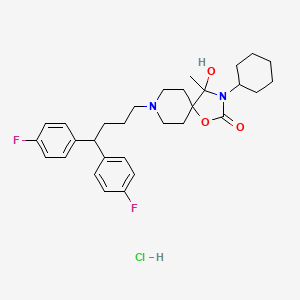
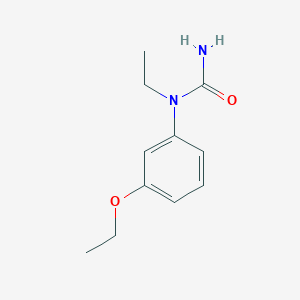
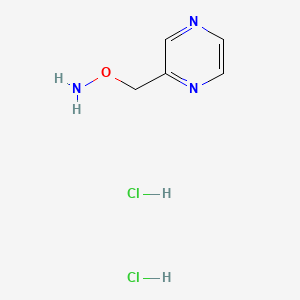
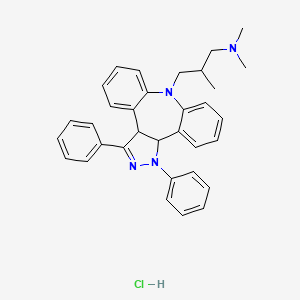
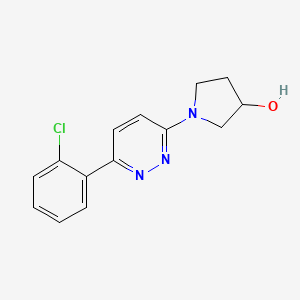
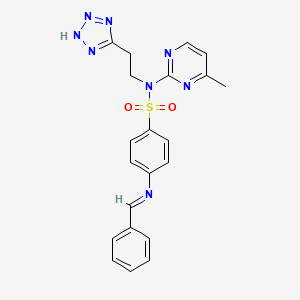

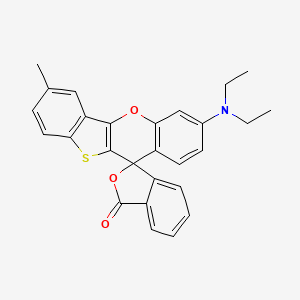
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)
